6-bromo-2-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-2-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 6-bromo-2-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions, to form new derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-bromo-2-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 6-chloro-2-(2-fluorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- 6-bromo-2-(2-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
These compounds share structural similarities but may differ in their biological activities and chemical properties.
Properties
Molecular Formula |
C20H14BrClFN3 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
6-bromo-2-(2-chloro-6-fluorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H14BrClFN3/c1-12-5-8-14(9-6-12)24-20-19(18-15(22)3-2-4-16(18)23)25-17-10-7-13(21)11-26(17)20/h2-11,24H,1H3 |
InChI Key |
MYBINHQNECISOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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